molecular formula C16H17N3O3 B2474273 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448060-43-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2474273
CAS No.: 1448060-43-2
M. Wt: 299.33
InChI Key: XDMLTLODVSMMKS-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a cyclopropyl group, a methyl group, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable ketone or aldehyde to form the pyrazole ring, followed by subsequent functionalization to introduce the cyclopropyl and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has been investigated for its pharmacological properties, including antileishmanial and antimalarial activities. Its potential as a therapeutic agent is being explored in preclinical and clinical studies.

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens.

Comparison with Similar Compounds

  • PHA-533533: A structurally related compound with potential pharmacological applications.

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: Another pyrazole derivative with distinct chemical properties.

Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications across various scientific disciplines. Its versatility and reactivity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-19-13(10-2-3-10)7-12(18-19)8-17-16(20)11-4-5-14-15(6-11)22-9-21-14/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMLTLODVSMMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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